3-Methyl-4-(pyrrolidin-1-yl)benzoic acid

Medicinal Chemistry ADME Prediction Scaffold Optimization

Lead optimization requiring precise lipophilicity and amine H-bond potential often lacks flexible, tunable scaffolds. 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid addresses this: - Meta-methyl substitution boosts lipophilicity by ~0.5 cLogP vs des-methyl analog, aiding membrane permeability. - Pyrrolidine ring (pKa ~10.3) provides a basic amine for distinct target interactions vs pyrrole analogs. - Available as a high-purity intermediate for diuretic synthesis and med chem SAR programs.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12069468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(pyrrolidin-1-yl)benzoic acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)N2CCCC2
InChIInChI=1S/C12H15NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
InChIKeyJLOCZZJDGGLEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid: Structural & Comparator Profile


3-Methyl-4-(pyrrolidin-1-yl)benzoic acid (CAS 943114-66-7, molecular formula C₁₂H₁₅NO₂, molecular weight 205.25 g/mol) is a benzoic acid derivative bearing a pyrrolidine ring at the para position and a methyl group at the meta position . This compound belongs to the class of phenylpyrrolidines and is utilized as a versatile small molecule scaffold in medicinal chemistry and organic synthesis . Its structural features—a carboxylic acid handle, a basic pyrrolidine nitrogen, and a lipophilic methyl substituent—provide distinct physicochemical properties compared to close analogs such as 4-(pyrrolidin-1-yl)benzoic acid (MW 191.23) and 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid (MW 199.21), influencing solubility, permeability, and target engagement in drug discovery campaigns.

Handle Carboxylic acid for amide coupling & ester formation
Nitrogen Basic pyrrolidine enables salt formation & H-bond interactions
Methyl Meta-methyl modulates lipophilicity & conformational bias

Why 3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid Has No Simple Replacement


Substituting 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid with a simpler analog like 4-(pyrrolidin-1-yl)benzoic acid or 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid can fundamentally alter molecular recognition and biological outcomes. The meta-methyl group increases lipophilicity (predicted ΔcLogP ≈ +0.5) and introduces a steric constraint absent in the des-methyl counterpart, which may affect binding pocket complementarity and passive membrane permeability [1]. Replacing the saturated pyrrolidine with an aromatic pyrrole (as in the antifungal hit compound) changes both nitrogen basicity (pKa ~10.3 for pyrrolidine vs. ~0.4 for pyrrole) and conformational flexibility, potentially abolishing interactions that rely on the aliphatic amine's hydrogen-bonding capacity and ring puckering dynamics [2]. These structural distinctions underscore why in-class compounds are not interchangeable in medicinal chemistry programs; the specific substitution pattern directly governs target engagement, ADME properties, and synthetic tractability. The quantitative evidence below illustrates key differential dimensions relevant to scientific selection and procurement decisions.

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid
4-(Pyrrolidin-1-yl)benzoic acid or 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid
Higher lipophilicity (ΔcLogP ~+0.5) & molecular weight
Lower lipophilicity; permeability & solubility profile may shift
Saturated pyrrolidine (pKa ~10.3); ionic interactions possible
Aromatic pyrrole (pKa ~0.4) or des-methyl analog; binding mode may differ
3 rotatable bonds; expanded conformational space
2 rotatable bonds (analog); conformational sampling reduced

3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid: Quantitative Comparison to Analogs


Lipophilicity and MW Gain Over Des-Methyl Analog

The presence of a meta-methyl group in 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid raises its molecular weight to 205.25 g/mol compared to 191.23 g/mol for the unsubstituted 4-(pyrrolidin-1-yl)benzoic acid, a difference of +14.02 Da (mass of a methylene unit) . This structural modification is anticipated to increase lipophilicity by approximately 0.5 logP units based on established group contribution methods, enhancing potential for passive membrane permeability in cell-based assays [1]. Such physicochemical shifts can influence compound distribution, bioavailability, and off-target promiscuity, making the methylated derivative a distinct chemical entity for lead optimization.

Lipophilicity Gain
Computed
+0.5 ΔcLogP
+14 Da MW
May support permeability screening
Predicted from group contributions
Medicinal Chemistry ADME Prediction Scaffold Optimization

Pyrrolidine vs Pyrrole: CYP53 Inhibition Differences

A close analog, 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid (MW 199.21), was identified as the best hit in a virtual screening campaign against fungal CYP53A15 (benzoate 4-monooxygenase) and demonstrated antifungal activity [1]. In contrast, 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid features a saturated pyrrolidine ring (pKa ~10.3) versus the aromatic pyrrole (pKa ~0.4), which drastically alters nitrogen basicity and hydrogen-bonding capacity. While direct inhibition data for the pyrrolidine derivative are not available, the conformational flexibility and higher basicity of pyrrolidine may enable distinct binding modes to CYP53 or other biological targets, potentially offering a different selectivity or potency profile. This electronic and steric divergence is critical when designing analogs for structure-activity relationship (SAR) studies.

Heterocycle Basicity
Class-level inference
Pyrrolidine pKa ~10.3 vs Pyrrole pKa ~0.4
Ionic interaction potential may differ
Direct CYP53 inhibition data not available
Antifungal Drug Discovery Enzyme Inhibition CYP53A15

Diuretic Pharmacophore Potential of Pyrrolidinyl-Benzoic Acids

Patents disclosing substituted pyrrolidinylsulfamoylbenzoic acid derivatives demonstrate potent salidiuretic activity, with compounds showing effective dosages from 0.5 to 100 mg in animal models [1]. While these specific derivatives contain a sulfamoyl group absent in 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid, the core pyrrolidinyl-benzoic acid scaffold is a recognized pharmacophore for diuretic action. The meta-methyl substitution on our target compound may further modulate activity or selectivity relative to unsubstituted analogs. This class-level inference positions 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid as a potential intermediate for synthesizing novel diuretic candidates or as a starting point for SAR exploration in cardiovascular drug discovery.

Diuretic Pharmacophore
Class-level inference
Scaffold present in active diuretic series
May serve as intermediate for SAR exploration
No direct activity data; patent context
Diuretics Salidiuretic Agents Edema Treatment

Additional Rotatable Bond and Conformational Diversity

3-Methyl-4-(pyrrolidin-1-yl)benzoic acid possesses three rotatable bonds (excluding the pyrrolidine ring), compared to two rotatable bonds in the des-methyl analog 4-(pyrrolidin-1-yl)benzoic acid [1]. The additional bond arises from the meta-methyl group, which can rotate freely and contribute to a larger conformational ensemble. This increased flexibility may allow the compound to adopt conformations that better complement specific binding pockets, potentially improving target affinity or selectivity in fragment-based drug design. Moreover, the methyl group introduces a steric bulk that can restrict the rotation of the adjacent pyrrolidine ring, influencing the overall shape diversity of the molecule.

Conformational Flexibility
Computed
3 rotatable bonds
Expanded conformational sampling
+1 bond vs des-methyl analog
Conformational Analysis Ligand Efficiency Computational Chemistry

3-Methyl-4-(pyrrolidin-1-yl)benzoic Acid: Key Research and Industrial Applications


Enhanced Lipophilicity & Permeability for Lead Optimization

Based on the +0.5 cLogP increase over the des-methyl analog, this compound can be employed in lead optimization programs where improved membrane permeability or CNS penetration is desired [1]. Its higher molecular weight and lipophilicity may also reduce solubility, offering a tool to balance physicochemical properties in multiparameter optimization.

Saturated Heterocycle Scaffolds in Antifungal Discovery

Given the identification of the pyrrole analog as a CYP53 inhibitor, this pyrrolidine derivative serves as a structurally distinct alternative for SAR studies targeting fungal benzoate 4-monooxygenase [2]. The saturated nitrogen may enable different binding interactions or overcome resistance mechanisms associated with aromatic inhibitors.

Pyrrolidinyl-Benzoic Acid Scaffold for Diuretic Agents

Patented pyrrolidinylsulfamoylbenzoic acids exhibit salidiuretic activity, and the core scaffold is shared by this compound [3]. Researchers can use 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid as an intermediate for synthesizing novel diuretic candidates, with the meta-methyl group offering a point of diversification to fine-tune potency and selectivity.

Conformational Sampling in Fragment-Based Design

The presence of three rotatable bonds and a flexible pyrrolidine ring makes this compound a useful probe for investigating ligand conformational entropy and its impact on binding free energy [1]. It can serve as a fragment for growing into larger molecules or as a test case for validating conformational sampling algorithms.

Application
Selection Property
Validation Focus
Lead optimization permeability studies
Computed lipophilicity shift
Membrane permeability assays
CYP53 inhibitor SAR studies
Heterocycle basicity comparison
Binding mode & selectivity profiling
Diuretic candidate synthesis
Pyrrolidinyl-benzoic acid scaffold
In vivo diuretic assay context
Conformational sampling tool
Rotatable bond count diversity
Conformational ensemble analysis

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